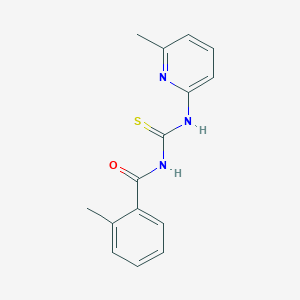![molecular formula C22H17N3O2S2 B410532 N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410532.png)
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-isothiocyanatobenzamide in the presence of a suitable solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is unique due to its specific benzothiazole and methoxybenzamide moieties. Similar compounds include:
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Known for its luminescent properties and applications in OLEDs.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Exhibits different emission regions due to excited-state intramolecular proton transfer (ESIPT) processes.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Similar to the previous compound but with variations in the hydroxy group position.
These compounds share structural similarities but differ in their specific functional groups and resulting properties, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C22H17N3O2S2 |
|---|---|
Poids moléculaire |
419.5g/mol |
Nom IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-18-8-4-2-6-16(18)20(26)25-22(28)23-15-12-10-14(11-13-15)21-24-17-7-3-5-9-19(17)29-21/h2-13H,1H3,(H2,23,25,26,28) |
Clé InChI |
BHYMBMUPRFEKDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-acetylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410450.png)

![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B410454.png)



![N-[(3-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410461.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410462.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B410466.png)

![3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(2-METHYLBENZOYL)THIOUREA](/img/structure/B410469.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410470.png)
![1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA](/img/structure/B410471.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410472.png)
